Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate
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Overview
Description
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the fourth position, a chloromethyl group at the fifth position, and a carboxylate ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate typically involves the chloromethylation of 4-methylpyridine-2-carboxylate. One common method includes the reaction of 4-methylpyridine-2-carboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the fifth position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methyl group at the fourth position can be oxidized to form a carboxyl group, resulting in the formation of 5-(chloromethyl)-4-carboxypyridine-2-carboxylate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products:
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: The major product is 5-(chloromethyl)-4-carboxypyridine-2-carboxylate.
Reduction: The major product is 5-(chloromethyl)-4-methylpyridine-2-methanol.
Scientific Research Applications
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The pyridine ring provides a scaffold that can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Methyl 4-methylpyridine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-4-methylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
4-Methylpyridine-2-carboxylic acid: Lacks both the chloromethyl and ester groups, leading to distinct chemical properties.
Uniqueness: Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which confer specific reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYQBSGSWDXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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